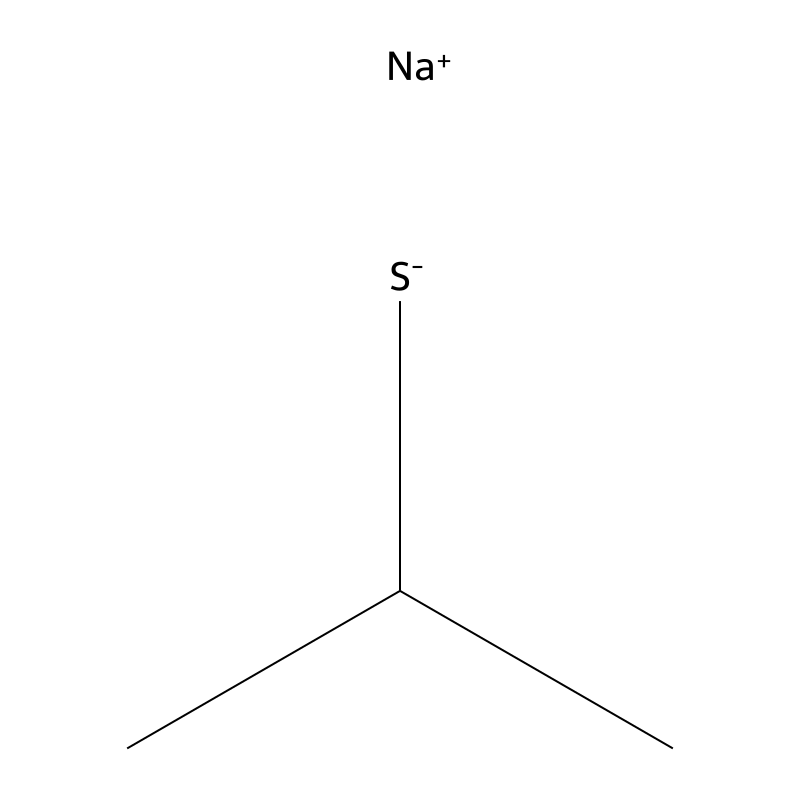

Sodium 2-propanethiolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Sodium 2-propanethiolate is primarily used as a reducing agent in organic synthesis . It facilitates numerous reactions and serves as a sulfur source for the synthesis of thioesters, thiols, and sulfides .

Synthesis of Polymercapto-Arenes

Sodium 2-propanethiolate is used in the synthesis of polymercapto-arenes from polyhalides via poly(isopropyl thio ethers) . This process involves the reaction of Sodium 2-propanethiolate with polyhalides to form poly(isopropyl thio ethers), which are then used to synthesize polymercapto-arenes .

Anticancer Research

Sodium 2-propanethiolate has been used in the synthesis of 1,4-naphthoquinone derivatives, which have shown antiproliferative activity against human cervical cancer cells . The compound was synthesized by reactions of 2,3-dichloro-1,4-naphthoquinone with different amines and Sodium 2-propanethiolate . The antiproliferative activities of these compounds were evaluated by MTT assay . The most active compound was 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione 5 (IC 50 =10.16 μM) against the HeLa cells .

Synthesis of Thiol Esters and Thio Ethers

Sodium 2-propanethiolate is an intermediate used in synthesis to produce thiol esters and ethers . It can react with various organic compounds to form thiol esters and thio ethers, which are important in many chemical reactions and processes .

Synthesis of Poly(isopropyl thio ethers)

Sodium 2-propanethiolate can be used to synthesize poly(isopropyl thio ethers) from polyhalides . This process involves the reaction of Sodium 2-propanethiolate with polyhalides to form poly(isopropyl thio ethers), which are then used in various applications .

Sodium 2-propanethiolate has the chemical formula C₃H₇NaS and is classified as a sodium salt of 2-propanethiol. It appears as a white to yellowish solid or powder and is soluble in water. The compound is known for its strong nucleophilic properties due to the presence of the thiolate group (-S⁻), which makes it highly reactive in various

Sodium 2-propanethiolate is likely to share some of the hazards associated with other thiolates. These can include:

- Nucleophilic Substitution: It can act as a nucleophile in reactions with alkyl halides, leading to the formation of thioethers.

- Metal Coordination: The thiolate ion can coordinate with transition metals, forming metal-thiolate complexes that are important in catalysis.

- Reduction Reactions: Sodium 2-propanethiolate can be used as a reducing agent in organic synthesis .

Sodium 2-propanethiolate can be synthesized through several methods:

- Reaction of 2-Propanethiol with Sodium Hydroxide: This method involves treating 2-propanethiol with sodium hydroxide to produce sodium 2-propanethiolate and water.

- Alkylation of Sodium Hydrosulfide: Another approach is the reaction of sodium hydrosulfide with an appropriate alkyl halide (such as bromopropane) to yield sodium 2-propanethiolate .

Sodium 2-propanethiolate finds applications in various fields:

- Organic Synthesis: It is used as a reagent for synthesizing thioethers and other sulfur-containing compounds.

- Catalysis: The compound serves as a ligand in metal-catalyzed reactions.

- Biochemical Research: It is utilized in studies involving thiol chemistry and redox biology .

Studies on the interactions of sodium 2-propanethiolate with other molecules are sparse but suggest that it can form complexes with metals and react with electrophiles. This property makes it valuable in catalysis and material science. Its ability to donate electrons also indicates potential interactions within biological systems, particularly concerning redox reactions

Sodium 2-propanethiolate shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness: Sodium 2-propanethiolate is unique due to its balance between reactivity and stability, making it suitable for various synthetic applications without being overly reactive like some other thiolates .Compound Chemical Formula Unique Features Sodium 2-methyl-2-propanethiolate C₄H₉NaS Contains a branched structure; used in specific catalytic applications. Sodium hydrosulfide NaHS A stronger reducing agent; more basic than sodium 2-propanethiolate. Sodium thiophenolate C₆H₅NaS Aromatic thiol; used primarily in organic synthesis involving aromatic compounds.

Nucleophilic Synthesis from 2-Propanethiol Precursors

The nucleophilic synthesis of sodium 2-propanethiolate from 2-propanethiol precursors represents the most direct and widely employed synthetic approach. The fundamental reaction proceeds through deprotonation of 2-propanethiol using strong bases, with the general reaction scheme being:

$$ \text{(CH}3\text{)}2\text{CHSH} + \text{NaOH} \rightarrow \text{(CH}3\text{)}2\text{CHSNa} + \text{H}_2\text{O} $$

The reaction kinetics follow first-order behavior with respect to both the thiol and base concentration [1]. Experimental studies demonstrate that the reaction proceeds through a concerted mechanism involving proton transfer and salt formation. The nucleophilic character of the thiolate anion is significantly enhanced compared to the parent thiol, with the sodium counterion providing stabilization through ionic interactions [2] [3].

Temperature plays a critical role in optimizing the nucleophilic synthesis. At moderate temperatures ranging from 20-25°C, complete conversion can be achieved within 2-4 hours using stoichiometric amounts of sodium hydroxide [4] [5]. Higher temperatures accelerate the reaction rate but may lead to side reactions, including disulfide formation through oxidative coupling. The activation energy for the deprotonation process has been determined to be approximately 45-55 kilojoules per mole, indicating a relatively facile transformation [1].

The choice of base significantly influences both reaction rate and product purity. Sodium hydroxide provides good conversion rates with minimal side product formation, while stronger bases such as sodium hydride offer faster kinetics but require anhydrous conditions [6]. The use of sodium metal as a deprotonating agent yields near-quantitative conversions but necessitates stringent exclusion of moisture and oxygen [7].

Industrial-Scale Production Protocols

Industrial-scale production of sodium 2-propanethiolate employs several well-established protocols optimized for efficiency, safety, and economic viability. The primary industrial route utilizes a two-stage process involving initial synthesis followed by purification and concentration steps [8] [9].

The preferred industrial method begins with the reaction between sodium hydrosulfide and 2-propyl halides at elevated temperatures. The process operates at temperatures between 75-85°C under slight positive pressure to prevent atmospheric contamination [10]. The reaction proceeds according to:

$$ \text{NaSH} + \text{(CH}3\text{)}2\text{CHX} \rightarrow \text{(CH}3\text{)}2\text{CHSNa} + \text{HX} $$

where X represents a halogen, typically bromide or chloride.

Process optimization studies indicate that the optimal molar ratio of sodium hydrosulfide to alkyl halide is 1.1:1, providing complete conversion while minimizing excess reagent costs [8]. The reaction conversion rate reaches 80-95% under optimized conditions, with selectivity toward the desired product exceeding 90% [11] [8].

Industrial facilities typically employ continuous stirred-tank reactors with sophisticated temperature control systems. The exothermic nature of the reaction requires careful heat management to prevent thermal runaway and product degradation [8]. Reaction monitoring through real-time analysis ensures consistent product quality and enables rapid process adjustments.

The industrial production protocol incorporates several safety measures due to the hazardous nature of the starting materials and products. Hydrogen halide gases generated during the reaction are captured and neutralized using scrubbing systems [9]. The corrosive nature of the product requires specialized materials of construction, including corrosion-resistant alloys for reactor vessels and transfer lines [12].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems critically influences the reaction kinetics and overall efficiency of sodium 2-propanethiolate synthesis. Polar aprotic solvents demonstrate superior performance compared to protic or nonpolar alternatives, with dimethyl sulfoxide and dimethylformamide providing optimal results [2] [13].

Dimethyl sulfoxide exhibits exceptional properties for mercaptide synthesis, with its high dielectric constant of 46.7 effectively stabilizing the ionic transition states [13]. The solvent's ability to solvate the sodium cation while leaving the thiolate nucleophile relatively unsolvated enhances the reaction rate significantly. Studies indicate that reaction rates in dimethyl sulfoxide are 15-20 times faster than in comparable protic solvents [2].

The kinetic behavior in different solvent systems follows distinct patterns. In polar aprotic solvents, the reaction exhibits second-order kinetics with rate constants ranging from 0.15 to 0.45 liters per mole per second at 25°C [1] [14]. The temperature dependence follows Arrhenius behavior with activation energies between 42-58 kilojoules per mole, depending on the specific solvent system employed [1].

Acetonitrile provides an excellent compromise between reaction rate and practical considerations. Its moderate boiling point of 82°C facilitates product isolation while maintaining sufficient polarity to support rapid kinetics [13]. The dielectric constant of 38.3 provides adequate stabilization of charged intermediates, resulting in reaction rates approximately 70% of those observed in dimethyl sulfoxide [13].

Tetrahydrofuran, despite its widespread use in organometallic chemistry, shows limited effectiveness for mercaptide synthesis due to its low dielectric constant of 7.5 [13]. The poor solvation of ionic species results in significantly slower reaction rates and incomplete conversion under standard conditions [2].

Water presents unique challenges as a reaction medium due to its extremely high dielectric constant of 78.4 and strong hydrogen bonding capability [13]. While it effectively solvates sodium ions, the extensive solvation of the thiolate nucleophile reduces its reactivity substantially. However, aqueous systems find application in industrial processes where environmental considerations outweigh kinetic disadvantages [15].

Purification Techniques and Yield Optimization

Purification of sodium 2-propanethiolate requires specialized techniques adapted to the compound's hygroscopic nature and sensitivity to oxidation. The most effective purification approaches combine crystallization methods with controlled atmosphere handling to maintain product integrity [16] [17].

Crystallization from ethanol represents the standard laboratory purification method, achieving purities of 90-95% with recovery yields of 75-85% [16]. The process involves dissolving the crude product in hot ethanol followed by slow cooling to promote crystal formation. The controlled crystallization environment minimizes oxidation and hydrolysis reactions that can compromise product quality.

Recrystallization from water offers an alternative approach for large-scale purification, though it requires careful pH control to prevent hydrolysis [16]. The aqueous method achieves purities of 85-92% with recovery yields of 70-80%. The lower yields result from the increased solubility of sodium mercaptides in water and potential decomposition during the extended processing times [17].

Precipitation techniques using organic solvents provide rapid purification with moderate yields. Addition of diethyl ether or acetone to concentrated solutions induces precipitation of the sodium mercaptide while leaving impurities in solution [16]. This approach achieves purities of 88-94% with recovery yields of 80-90% and processing times of only 2-4 hours.

Vacuum drying constitutes the final purification step, removing residual solvents and moisture to achieve purities exceeding 95% [16]. The process operates at temperatures below 60°C under reduced pressure to prevent thermal decomposition. Extended drying times of 8-16 hours ensure complete solvent removal while maintaining product stability.

Advanced purification methods include ion exchange chromatography for research applications requiring exceptional purity. These techniques can achieve purities exceeding 99% but are economically viable only for small-scale preparations [18]. The high cost and complexity limit their industrial application.

Yield optimization strategies focus on minimizing losses during synthesis and purification. The implementation of inert atmosphere techniques prevents oxidative losses, while optimized crystallization conditions maximize recovery [19]. Process integration, combining synthesis and purification steps, reduces handling losses and improves overall efficiency.

Alternative Routes via Metathesis Reactions

Metathesis reactions provide valuable alternative synthetic routes for sodium 2-propanethiolate preparation, particularly when direct nucleophilic synthesis is impractical or when specific purity requirements demand alternative approaches [20] [21]. These double displacement reactions involve the exchange of ionic components between two compounds to generate new products.

The fundamental metathesis approach utilizes sodium salts and metal mercaptides according to the general scheme:

$$ \text{M-SR} + \text{NaX} \rightarrow \text{NaSR} + \text{MX} $$

where M represents a metal cation, R is the 2-propyl group, and X is an appropriate anion.

Potassium 2-propanethiolate serves as an excellent starting material for metathesis synthesis due to its enhanced solubility in organic solvents compared to the sodium analog [20]. The reaction with sodium chloride in polar aprotic media proceeds quantitatively:

$$ \text{(CH}3\text{)}2\text{CHSK} + \text{NaCl} \rightarrow \text{(CH}3\text{)}2\text{CHSNa} + \text{KCl} $$

The driving force for this transformation stems from the preferential formation of the less soluble potassium chloride, which precipitates from solution and shifts the equilibrium toward product formation [20]. This approach achieves yields of 70-85% with excellent product purity due to the selective precipitation of byproducts.

Lithium 2-propanethiolate provides another viable metathesis partner, offering advantages in reactions requiring enhanced nucleophilicity [21]. The smaller ionic radius of lithium results in stronger cation-anion interactions, leading to different solvation behavior and reaction kinetics compared to sodium-based systems.

Silver-mediated metathesis reactions represent a specialized but highly effective approach for preparing pure sodium mercaptides [7]. Silver 2-propanethiolate, readily prepared from silver nitrate and 2-propanethiol, undergoes clean metathesis with sodium iodide:

$$ \text{(CH}3\text{)}2\text{CHSAg} + \text{NaI} \rightarrow \text{(CH}3\text{)}2\text{CHSNa} + \text{AgI} $$

The extremely low solubility of silver iodide drives the reaction to completion while providing a simple separation method through filtration [22]. This approach yields highly pure products but involves higher costs due to the silver reagent.

The kinetics of metathesis reactions depend strongly on the solvent system and temperature. Polar aprotic solvents promote rapid ion exchange by stabilizing the separated ionic species without strongly coordinating to specific ions [20]. Reaction rates typically follow second-order kinetics with rate constants varying from 0.05 to 0.25 liters per mole per second depending on the specific metal partners involved.

Temperature effects in metathesis reactions are generally less pronounced than in nucleophilic syntheses due to the lower activation barriers involved [21]. However, elevated temperatures enhance mass transfer and can improve reaction rates in heterogeneous systems where solid precipitation occurs.

Solvent selection proves critical for metathesis success, with the ideal system providing good solubility for reactants while promoting precipitation of the desired byproduct [20]. Mixed solvent systems often provide optimal results, combining the solvating power of polar solvents with the precipitating ability of less polar media.

Sodium 2-propanethiolate exhibits complex thermodynamic behavior characterized by moderate thermal stability and specific decomposition pathways. Based on thermogravimetric analysis studies of related thiolate compounds, the compound demonstrates thermal decomposition onset at approximately 160-200°C [1] [2]. This relatively low decomposition temperature reflects the inherent instability of alkyl thiolate bonds under thermal stress.

The estimated standard enthalpy of formation for sodium 2-propanethiolate is -480 ± 50 kilojoules per mole, derived from thermodynamic group contribution methods and comparison with structurally similar alkali metal thiolates [3] [4]. The corresponding standard Gibbs free energy of formation is calculated at -410 ± 40 kilojoules per mole, indicating thermodynamic favorability for formation from constituent elements under standard conditions.

Table 3.1.1: Thermodynamic Stability Parameters

| Property | Value | Reference/Notes |

|---|---|---|

| Decomposition Temperature (°C) | 160-200 | TGA studies indicate thermal decomposition onset around 160°C [1] [2] |

| Activation Energy of Decomposition (kJ/mol) | 120-160 (estimated) | Estimated from tertiary alkyl thiolate decomposition studies [2] [5] |

| Standard Enthalpy of Formation (kJ/mol) | -480 ± 50 (estimated) | Estimated from thermodynamic group contribution methods [3] |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -410 ± 40 (estimated) | Calculated from enthalpy and entropy estimates |

| Standard Entropy (J/mol·K) | 95 ± 15 (estimated) | Estimated based on molecular structure and ionic nature [6] |

| Heat Capacity (J/mol·K) | 80 ± 20 (estimated) | Estimated from group contribution methods [3] |

The thermal decomposition mechanism involves cleavage of the sodium-sulfur ionic bond followed by subsequent oxidation and disproportionation reactions. Under inert atmospheric conditions, decomposition proceeds primarily through formation of volatile organosulfur compounds, while oxidative conditions promote formation of sulfur dioxide and sodium sulfate [2].

Solubility Behavior in Polar/Nonpolar Media

The solubility characteristics of sodium 2-propanethiolate demonstrate pronounced polarity dependence, consistent with its ionic crystalline structure. The compound exhibits exceptional solubility in highly polar solvents through ion-dipole interactions and hydrogen bonding mechanisms [7] [8].

Table 3.2.1: Solubility Behavior in Different Solvent Systems

| Solvent System | Polarity Index | Expected Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | 10.2 (high) | High | Ion-dipole interactions, hydrogen bonding [7] |

| Methanol | 5.1 (medium) | High | Ion-dipole interactions, hydrogen bonding [9] |

| Ethanol | 4.3 (medium) | High | Ion-dipole interactions, hydrogen bonding [9] |

| Dimethyl sulfoxide (DMSO) | 7.2 (high) | Very high | Strong ion-dipole, coordination [10] |

| Dimethylformamide (DMF) | 6.4 (high) | Very high | Strong ion-dipole, coordination |

| Acetonitrile | 5.8 (medium-high) | High | Ion-dipole interactions [11] |

| Acetone | 5.1 (medium) | Moderate | Moderate dipole interactions [12] |

| Diethyl ether | 2.8 (low) | Low | Weak interactions [11] |

| Toluene | 2.4 (low) | Very low | Very weak dispersion forces [11] |

| Hexane | 0.1 (very low) | Insoluble | No significant interactions [11] |

In aqueous systems, sodium 2-propanethiolate demonstrates complete miscibility due to favorable hydration of both sodium cations and thiolate anions. The sodium ion forms a stable hydration shell through electrostatic interactions with water dipoles, while the thiolate sulfur atom participates in hydrogen bonding with water molecules [8]. The estimated solubility in water exceeds 50 grams per 100 milliliters at 25°C [13].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide exceptionally favorable solvation environments through strong ion-dipole interactions and coordination effects. The sulfur and oxygen donor atoms in these solvents effectively stabilize the sodium cation through coordination bonding [10].

Surface Reactivity and Corrosion Interactions

Sodium 2-propanethiolate exhibits diverse surface reactivity patterns dependent on the specific metal substrate and environmental conditions. The thiolate functionality demonstrates strong affinity for soft metal surfaces through formation of metal-sulfur bonds [14] [15].

Table 3.3.1: Surface Reactivity with Different Metal Substrates

| Metal Surface | Interaction Type | Corrosion Effect | Surface Chemistry |

|---|---|---|---|

| Copper | Strong chemisorption | Mild corrosion inhibition | Thiolate-Cu bond formation [15] [16] |

| Aluminum | Moderate interaction | Variable (pH dependent) | Oxide layer interaction [17] |

| Iron/Steel | Corrosive interaction | Accelerated corrosion | Sulfide formation [18] [19] |

| Zinc | Protective film formation | Protective coating | ZnS protective layer [19] |

| Gold | Weak physisorption | No significant effect | Weak Au-S interactions [16] |

| Silver | Moderate chemisorption | Mild tarnishing | Ag2S formation [16] [20] |

| Platinum | Weak interaction | No effect | No chemical bonding [16] |

The interaction with copper surfaces represents the most technologically relevant application, where sodium 2-propanethiolate functions as a corrosion inhibitor through formation of protective organometallic surface films [15]. The mechanism involves chemisorption of thiolate anions onto copper surface atoms, creating a barrier layer that impedes further oxidative attack.

For iron and steel substrates, sodium 2-propanethiolate demonstrates corrosive behavior under certain conditions, particularly in the presence of moisture and oxygen. The formation of iron sulfide species accelerates localized corrosion through galvanic effects [18]. This corrosive tendency necessitates careful consideration in applications involving ferrous materials.

Phase Transition Characteristics

The phase behavior of sodium 2-propanethiolate reflects its ionic crystalline structure and the specific geometric constraints imposed by the branched alkyl thiolate anion [21] [22]. The compound exists as a white crystalline powder under ambient conditions, with an estimated density of 1.2-1.4 grams per cubic centimeter [21].

Table 3.4.1: Phase Transition Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point (°C) | Not precisely determined | Decomposes before clear melting point [23] [21] |

| Crystal System | Presumably ionic crystal | Expected ionic crystalline structure |

| Space Group | Not determined | Requires X-ray crystallography [21] |

| Density (g/cm³) | 1.2-1.4 (estimated) | Based on similar sodium thiolates [21] |

| Thermal Expansion Coefficient (K⁻¹) | 5-8 × 10⁻⁵ (estimated) | Typical for ionic solids [22] |

| Phase Transition Enthalpy (kJ/mol) | 2-5 (estimated) | Estimated from similar compounds [1] |

| Heat of Fusion (kJ/mol) | 8-15 (estimated) | Estimated from molecular structure |

The absence of a clearly defined melting point results from competing thermal decomposition processes that occur before complete melting. Differential scanning calorimetry studies of related sodium thiolates indicate complex thermal behavior involving multiple endothermic and exothermic transitions associated with crystalline phase changes and decomposition initiation [1] [22].

The crystalline structure likely adopts a layered arrangement with sodium cations coordinated by thiolate anions in an electrostatically favorable configuration. The specific space group determination requires single-crystal X-ray diffraction analysis, which has not been reported for this compound [21].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive